![molecular formula C9H24OSi2 B14599071 Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane CAS No. 61244-98-2](/img/structure/B14599071.png)
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both methoxy and trimethylsilyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane can be synthesized through several methods. One common approach involves the reaction of 1-(trimethylsilyl)propyne with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the silicon atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other atoms or molecules, facilitating the formation of new chemical bonds. This interaction is often mediated by the presence of catalysts, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropyne: Similar in structure but lacks the methoxy group.
Dimethylsilylpropyne: Contains two methyl groups instead of the trimethylsilyl group.
Methoxysilylpropyne: Similar but with different substituents on the silicon atom.
Uniqueness
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61244-98-2 |
|---|---|
Molecular Formula |
C9H24OSi2 |
Molecular Weight |
204.46 g/mol |
IUPAC Name |
methoxy-dimethyl-(1-trimethylsilylpropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(8-11(3,4)5)12(6,7)10-2/h9H,8H2,1-7H3 |
InChI Key |
JWMCLHIVKVLVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C)C)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


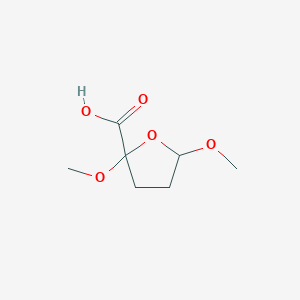
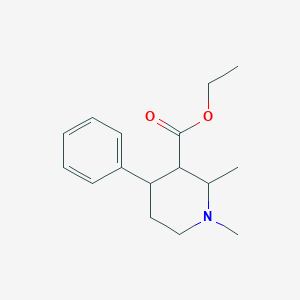
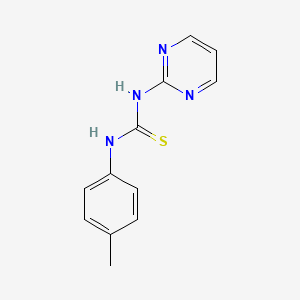
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
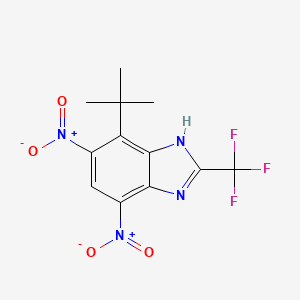
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
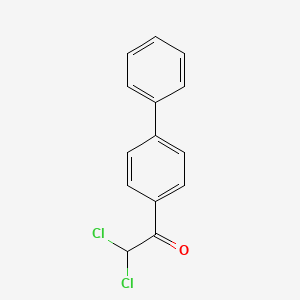
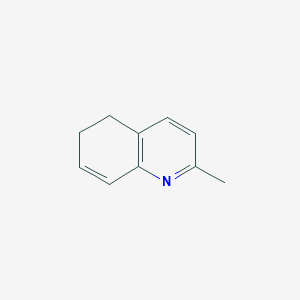
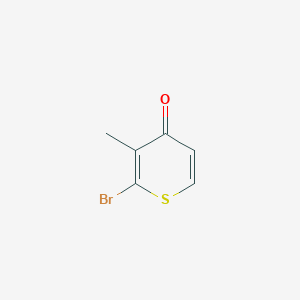

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
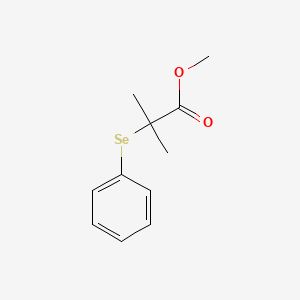
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
